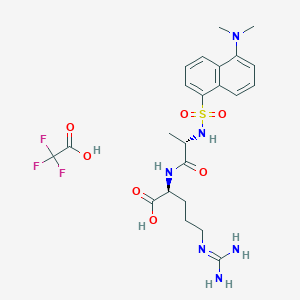![molecular formula C15H16FN3O2 B1437055 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol CAS No. 914658-84-7](/img/structure/B1437055.png)
6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol
説明
“6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol” is a chemical compound with the CAS Number: 914658-84-7 . Its IUPAC name is (6-fluoro-4-hydroxyquinolin-3-yl) (4-methylpiperazin-1-yl)methanone . The molecular weight of this compound is 289.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 485.4±45.0 °C and a predicted density of 1.342±0.06 g/cm3 . It should be stored at a temperature of 28 C .科学的研究の応用
Synthesis Techniques
- Efficient Synthesis Methods : Chu and Claiborne (1987) and Rádl (1997) described efficient synthesis methods for compounds related to 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, including 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid, emphasizing the importance of synthesis in developing quinolone derivatives (Chu & Claiborne, 1987); (Rádl, 1997).
Structural Analysis
- Molecular and Structural Characteristics : Shen et al. (2012) analyzed the molecular structure of marbofloxacin, a compound structurally similar to 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, providing insights into the quinolone ring system and its spatial configuration (Shen et al., 2012).
Antibacterial Applications
- Antibacterial Properties : Research by Chung and Kim (1995), and Chu et al. (1986) focused on the antibacterial activities of quinolone derivatives, highlighting their potential as therapeutic agents against various bacteria (Chung & Kim, 1995); (Chu, Fernandes, & Pernet, 1986).
Cancer Research
- Potential in Cancer Treatment : The study by Ge et al. (2016) explored quinolone derivatives as potential topoisomerase I inhibitors, suggesting their use in cancer treatment, specifically highlighting compounds with significant anti-proliferative activity against various cancer cell lines (Ge et al., 2016).
Chemical Modification and Analysis
- Chemical Modification for Enhanced Activity : Faldu et al. (2014) synthesized oxadiazole-thiol derivatives of quinolines, indicating their role in enhancing biological activity and potential as therapeutic agents (Faldu et al., 2014).
Pharmacokinetics
- Pharmacokinetic Studies : Tanimura et al. (2012) conducted a study to understand the pharmacokinetics of NM441 and NM394, quinolone compounds, by analyzing their concentration in human gallbladder tissue and bile, which is crucial for determining the efficacy and dosage of drugs (Tanimura et al., 2012).
Safety And Hazards
特性
IUPAC Name |
6-fluoro-3-(4-methylpiperazine-1-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZOASCZNCOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
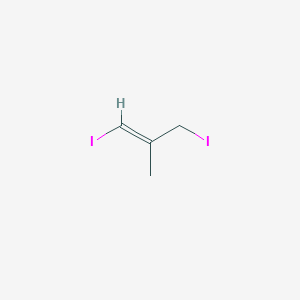
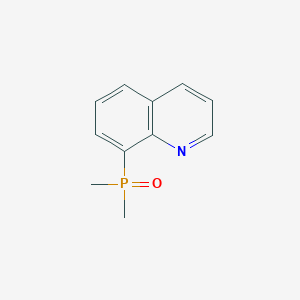
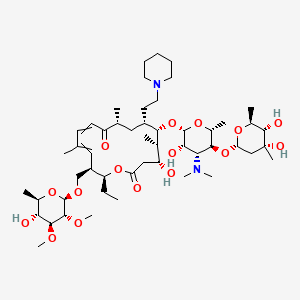
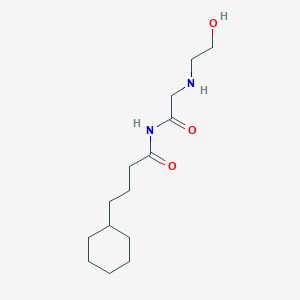
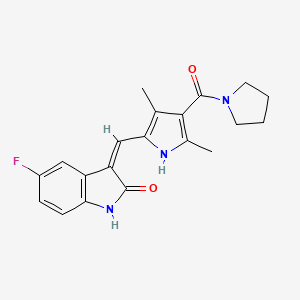
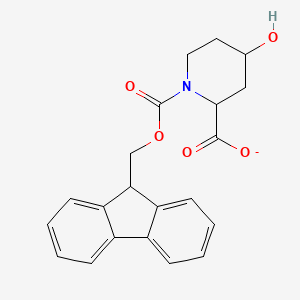
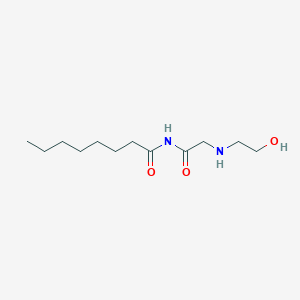
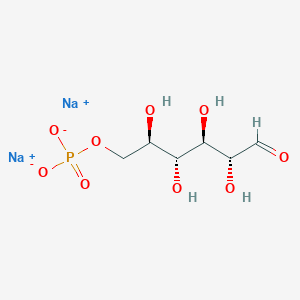
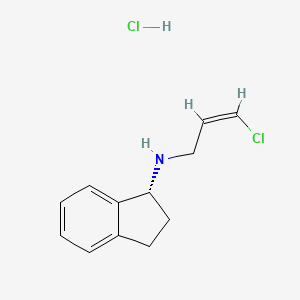
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
